molecular formula C24H26N2O5 B2530946 Ethyl 2-((2-(2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetate CAS No. 868223-90-9

Ethyl 2-((2-(2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetate

Cat. No. B2530946
CAS RN: 868223-90-9
M. Wt: 422.481
InChI Key: AVBDTIKSRHFDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((2-(2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetate is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Analysis and Molecular Docking Study

A study by El-Azab et al. (2016) reported on the spectroscopic analysis (FT-IR, FT-Raman, and NMR) and molecular docking study of Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate (EPDA), a compound with structural similarities to Ethyl 2-((2-(2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetate. The research examined the vibrational wavenumbers, molecular structure, MEP, NLO, NBO, and HOMO-LUMO analysis of EPDA. Molecular docking studies indicated that the compound might exhibit inhibitory activity against pyrrole inhibitor with a binding affinity value of −8.3 kcal/mol, suggesting potential applications in scientific research related to enzyme inhibition or drug design (El-Azab et al., 2016).

Crystal Structure and DFT Studies

Another study by Filali Baba et al. (2019) focused on the crystal structure, Hirshfeld surface analysis, and DFT studies of Ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, another compound structurally related to this compound. The research revealed insights into the molecular arrangement and interactions within the crystal, including weak hydrogen bonds and π–π interactions, which may inform the understanding of such compounds' chemical behavior and potential applications in material science or pharmaceutical research (Filali Baba et al., 2019).

properties

IUPAC Name

ethyl 2-[1-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]isoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-5-30-22(28)14-31-20-8-6-7-19-18(20)9-10-26(24(19)29)13-21(27)25-23-16(3)11-15(2)12-17(23)4/h6-12H,5,13-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBDTIKSRHFDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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